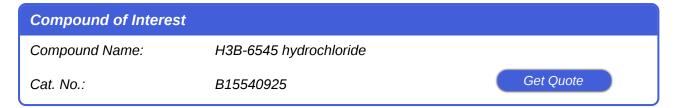


H3B-6545 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H3B-6545 hydrochloride**, a potent and selective covalent antagonist of Estrogen Receptor Alpha (ERα). This document consolidates key chemical properties, its mechanism of action, and detailed protocols for essential preclinical experiments to facilitate further research and development.

Core Chemical Properties

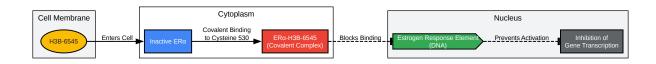
H3B-6545 hydrochloride is a novel, orally bioavailable small molecule designed to target both wild-type and mutant forms of $ER\alpha$, which are crucial drivers in the progression of ER-positive breast cancer.[1]



Property	Value	Reference
CAS Number	2052132-51-9	[2][3][4]
Molecular Formula	C30H30CIF4N5O2	[3]
Appearance	Light yellow to yellow solid powder	[1]
LogP	6.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	9	[1]
Rotatable Bond Count	11	[1]
Heavy Atom Count	41	[1]
Complexity	906	[1]

Mechanism of Action: Covalent Antagonism of ERα

H3B-6545 is classified as a Selective Estrogen Receptor Covalent Antagonist (SERCA). Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of ER α .[5] This irreversible binding locks the receptor in an antagonist conformation, effectively inhibiting its transcriptional activity.[6] This unique mechanism allows H3B-6545 to overcome resistance mediated by common ER α mutations.[7] [8]



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Mechanism of H3B-6545 Action



Experimental Protocols In Vitro Cell Proliferation Assay

This protocol outlines the methodology to determine the anti-proliferative activity of H3B-6545 in ER-positive breast cancer cell lines, such as MCF-7.

Materials:

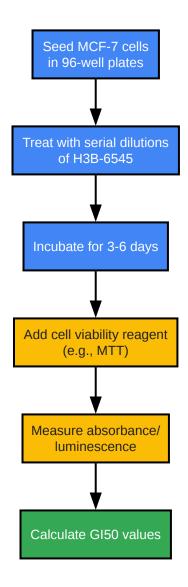
- MCF-7 cells (or other ER+ breast cancer cell lines like T47D, CAMA-1)[1][9]
- Complete growth medium (e.g., Eagle's MEM with 10% FBS, insulin, and non-essential amino acids)[10]
- H3B-6545 hydrochloride
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Microplate reader

Procedure:

- Cell Seeding: Culture MCF-7 cells to ~80-90% confluency.[11] Trypsinize, count, and seed
 the cells into 96-well plates at a density of 5,000-10,000 cells per well.[12] Allow cells to
 attach overnight.
- Compound Treatment: Prepare serial dilutions of H3B-6545 hydrochloride in the complete growth medium. Replace the existing medium in the wells with the medium containing different concentrations of H3B-6545. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 3-6 days at 37°C in a humidified 5% CO2 atmosphere.[11]
 [13]
- Viability Assessment:
 - For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[12]



- For Luminescence-based Assays: Add the luminescent reagent to each well and measure the luminescence, which is proportional to the number of viable cells.[14]
- Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the
 percentage of cell viability against the log concentration of H3B-6545. H3B-6545 has
 demonstrated GI50 values in the low nanomolar range for various ERα-positive cell lines,
 including MCF7 (0.3-0.4 nM), HCC1428 (1.0 nM), BT483 (0.5 nM), T47D (5.2 nM), and
 CAMA-1 (0.2 nM).[1]



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Cell Proliferation Assay Workflow



Estrogen Receptor Alpha (ERα) Binding Assay

This competitive binding assay determines the affinity of H3B-6545 for ERa.

Materials:

- Rat uterine cytosol (as a source of ERα)[15]
- Radiolabeled estradiol ([3H]-E2)[15]
- H3B-6545 hydrochloride
- Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)[15]
- Hydroxylapatite (HAP) slurry[15]
- Scintillation counter

Procedure:

- Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.[15]
- Assay Setup: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H] E2, and varying concentrations of H3B-6545 (competitor).[15]
- Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
- Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ERα-ligand complexes. Centrifuge to pellet the HAP.[15]
- Quantification: Wash the HAP pellet to remove unbound [3H]-E2. Measure the radioactivity
 of the pellet using a scintillation counter.
- Data Analysis: Plot the percentage of bound [3H]-E2 against the log concentration of H3B-6545 to determine the IC50 value, which represents the concentration of H3B-6545 required to displace 50% of the radiolabeled estradiol.

In Vivo Xenograft Tumor Model

Foundational & Exploratory





This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of H3B-6545.

Materials:

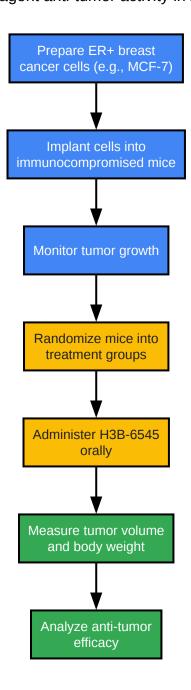
- ER-positive breast cancer cells (e.g., MCF-7)
- Immunocompromised mice (e.g., athymic nude mice)[16][17]
- Matrigel (optional, to improve tumor engraftment)[17][18]
- Estrogen pellets (for ER-dependent tumors)[16]
- H3B-6545 hydrochloride formulation for oral gavage
- · Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture MCF-7 cells to the exponential growth phase. Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.[16][17]
- Tumor Implantation:
 - For ER-dependent tumors, implant a slow-release estrogen pellet subcutaneously in each mouse.[16]
 - Inject the prepared cell suspension (e.g., 1 x 10⁷ cells) subcutaneously or into the mammary fat pad of the mice.[17][18]
- Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
- Drug Administration: Administer **H3B-6545 hydrochloride** orally (e.g., once daily) at predetermined doses. The control group should receive the vehicle.[6]



- Efficacy Evaluation: Measure tumor volume with calipers and monitor the body weight of the
 mice regularly.[16] Continue treatment for a specified period or until tumors in the control
 group reach a predetermined size.
- Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of H3B-6545. Preclinical studies have shown that H3B-6545 demonstrates significant single-agent anti-tumor activity in xenograft mouse models.[19]



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Xenograft Model Workflow

Conclusion

H3B-6545 hydrochloride is a promising therapeutic agent for ER-positive breast cancer, including cases with acquired resistance to current endocrine therapies. Its unique covalent mechanism of action and potent anti-tumor activity in preclinical models warrant further investigation. This guide provides foundational information and methodologies to support ongoing research into this novel compound.

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